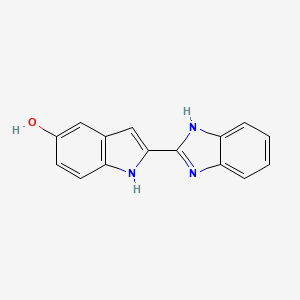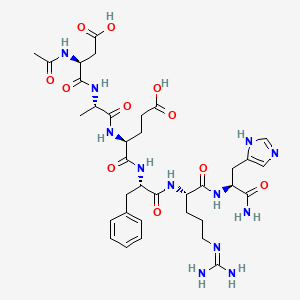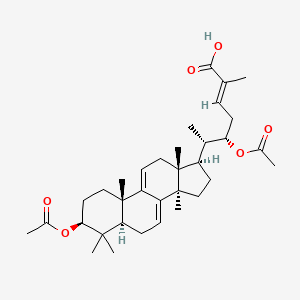
Ethyl rosmarinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl rosmarinate is a phenolic compound derived from rosmarinic acid, which is commonly found in plants of the Lamiaceae family. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound has gained attention for its potential therapeutic applications in various diseases, including diabetes, hypertension, and inflammatory disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl rosmarinate can be synthesized through the esterification of rosmarinic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl rosmarinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of phenolic hydroxyl groups and the ester functional group in its structure .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can result in the formation of various esters or ethers .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ethyl rosmarinate is used as an antioxidant to prevent the oxidation of other compounds.
Biology: this compound has shown protective effects against oxidative stress and inflammation in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic effects in treating conditions such as diabetes, hypertension, and inflammatory diseases.
Industry: this compound is used in the food and cosmetic industries for its antioxidant properties.
Wirkmechanismus
Ethyl rosmarinate exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: This compound scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase and cyclooxygenase, reducing inflammation.
Vasorelaxant Effect: This compound induces relaxation in vascular smooth muscle cells through an endothelium-independent pathway, improving vascular function.
Vergleich Mit ähnlichen Verbindungen
Ethyl rosmarinate is structurally similar to other rosmarinic acid derivatives, such as mthis compound and rosmarinic acid itself. it exhibits unique properties that distinguish it from these compounds:
Rosmarinic Acid: While both compounds share antioxidant and anti-inflammatory properties, this compound has been shown to have greater vasodilatory activity.
Mthis compound: Similar to this compound, mthis compound also possesses antioxidant and anti-inflammatory effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including antioxidant, anti-inflammatory, and vasorelaxant effects, make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C20H20O8 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate |
InChI |
InChI=1S/C20H20O8/c1-2-27-20(26)18(11-13-4-7-15(22)17(24)10-13)28-19(25)8-5-12-3-6-14(21)16(23)9-12/h3-10,18,21-24H,2,11H2,1H3/b8-5+/t18-/m1/s1 |
InChI-Schlüssel |
ROJRNQOAUDCMES-KRZKXXONSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)

![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)


![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)



